Ethyl 1-acetylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-acetylcyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with ethanol and the cyclobutane ring is acetylated at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-acetylcyclobutane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst, followed by acetylation of the resulting ethyl cyclobutanecarboxylate using acetic anhydride or acetyl chloride . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-acetylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or acetyl derivatives.
Scientific Research Applications
Ethyl 1-acetylcyclobutane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-acetylcyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. The ester and acetyl groups can undergo hydrolysis or enzymatic reactions, leading to the release of active metabolites that can interact with biological targets such as enzymes and receptors . The cyclobutane ring may also participate in strain-release reactions, contributing to its reactivity and biological activity .
Comparison with Similar Compounds
Ethyl cyclobutanecarboxylate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Cyclobutanecarboxylic acid: The parent compound without esterification or acetylation.
Ethyl acetoacetate: Contains a similar ester and acetyl functionality but with a different carbon skeleton.
Uniqueness: Ethyl 1-acetylcyclobutane-1-carboxylate is unique due to the presence of both an ester and an acetyl group on a cyclobutane ring.
Properties
IUPAC Name |
ethyl 1-acetylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(11)9(7(2)10)5-4-6-9/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXJKLCXYPHSMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477834 |
Source
|
Record name | Ethyl 1-acetylcyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126290-87-7 |
Source
|
Record name | Ethyl 1-acetylcyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-acetylcyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.